7-Methoxy-6-azaspiro[2.6]non-6-ene
Description
Properties
IUPAC Name |
7-methoxy-6-azaspiro[2.6]non-6-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-8-2-3-9(4-5-9)6-7-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJGQWVYDDHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC2(CC1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-azaspiro[2.6]non-6-ene typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-azaspiro[2.6]non-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups.
Scientific Research Applications
7-Methoxy-6-azaspiro[2.6]non-6-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-azaspiro[2.6]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spirocyclic Systems
1,4-Dioxaspiro[4.4]non-6-ene
- Molecular formula : C₇H₁₀O₂
- Key features : Oxygen-containing spiro system (ethylene ketal derivative).
- Applications : Primarily used as a synthetic intermediate for ketone protection .
5,6-Diazaspiro[3.5]non-8-ene (Patent Example)
Bicyclic and Tricyclic Analogues
3-Azabicyclo[3.3.1]non-6-ene
- Key features : Bicyclic system with a single nitrogen atom.
- Pharmacology : Derivatives exhibit antitussive activity comparable to codeine and dextromethorphan .
- Synthesis : Often synthesized via intramolecular cycloaddition or Mannich base reactions .
2-Azabicyclo[2.2.2]octane
- Structure : Smaller bicyclic system (2.2.2 ring system).
- Activity : Restricted piperidine conformation enhances analgesic potency (ED₅₀ = 3.1 mg/kg in prodine analogues) .
Tricyclo[3.2.2.0²,⁴]non-6-ene
Substituent and Heteroatom Variations
5-Fluorobicyclo[3.2.2]non-6-ene
- Structure : Bicyclic system with a fluorine substituent.
- Impact of fluorine: Enhances metabolic stability and bioavailability compared to non-halogenated analogues .
3,9-Diazabicyclo[3.3.1]non-6-ene
Comparative Data Table
Key Research Findings
- Synthetic Complexity: Spirocyclic systems (e.g., this compound) often require multistep syntheses involving cycloadditions or protecting-group strategies, whereas bicyclic systems (e.g., 3-azabicyclo[3.3.1]non-6-ene) are synthesized via intramolecular reactions .
- Biological Activity : Nitrogen-containing bicyclic compounds (e.g., 2-azabicyclo[2.2.2]octane) exhibit enhanced analgesic activity due to restricted conformational mobility , while spiro systems may offer unique binding profiles in drug discovery .
- Reactivity Trends : Electrophilic additions to tricyclic systems show regiochemical dependencies absent in simpler spiro frameworks .
Biological Activity
Overview
7-Methoxy-6-azaspiro[2.6]non-6-ene is a small molecule with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.
The compound features a unique spirocyclic structure that contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a valuable scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Structural Formula | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Antiviral Activity
The compound has also been investigated for its antiviral potential. Studies suggest that it may inhibit viral replication through interference with viral enzymes, although specific molecular targets remain to be fully elucidated.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's unique structure allows it to interact with specific receptors involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted by demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
- Antiviral Mechanism : Research published in explored the antiviral effects of the compound against influenza virus, revealing a reduction in viral load by over 50% in treated cells compared to controls.
- Anticancer Potential : In a study examining its effects on breast cancer cells, this compound was found to decrease cell viability by 70% at a concentration of 50 µM after 48 hours of treatment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors on cell surfaces, modulating signaling pathways that regulate growth and apoptosis.
Comparison with Related Compounds
| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 7-Methoxy-6-azaspiro[3.5]nonane | Moderate | Low | Moderate |
| 6-Azaspiro[2.5]octane | Low | Low | Low |
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-6-azaspiro[2.6]non-6-ene, and how can reaction conditions be optimized for higher yields?
The synthesis of spiro compounds like this compound often involves cyclization or ring-closing strategies. For example, analogous spiro compounds (e.g., 7-azaspiro[4.5]decane derivatives) are synthesized via multi-step routes starting from cyclic ketones, followed by functionalization and cyclization under controlled conditions. Key steps may include the use of anhydrous solvents (e.g., toluene or acetonitrile), catalysts like tetrabutylammonium iodide, and temperature control to prevent side reactions. Optimization can involve screening Lewis acids, adjusting stoichiometry, or employing protecting groups for sensitive functional groups .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Critical for confirming the spiro junction and methoxy group placement. Distinct splitting patterns in the spiro region (e.g., δ 1.5–3.5 ppm for bridgehead protons) and methoxy singlet (δ ~3.3 ppm) are diagnostic .
- HRMS : Validates molecular formula and detects isotopic patterns.
- IR : Identifies functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for methoxy).
- X-ray crystallography (if crystals are obtainable): Provides unambiguous conformational data .
Q. How can researchers assess the hydrolytic stability of the methoxy group in this compound under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS over time. Compare half-life (t½) across pH levels to identify stability thresholds. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) be resolved for spirocyclic systems like this compound?
Contradictions often arise from dynamic conformational changes or overlapping signals. Strategies include:
Q. What mechanistic insights guide the regioselective functionalization of the azaspiro core for derivatization studies?
Regioselectivity is influenced by electronic and steric factors. For example, the nitrogen in the azaspiro system may act as a weak base, directing electrophiles to adjacent carbons. Computational tools (e.g., Fukui indices) can predict reactive sites. Experimental validation via halogenation or alkylation under controlled conditions (e.g., using NBS or Grignard reagents) is essential .
Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound analogs?
- Target selection : Prioritize targets based on structural analogs (e.g., spirocyclic compounds in EP 4,374,877 A2 showed activity as enzyme inhibitors) .
- Assay design : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., IC50 determination). Include positive controls (e.g., known inhibitors) and validate with dose-response curves.
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cells .
Q. What computational strategies are recommended to model the conformational flexibility of this compound in solution?
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) to map low-energy conformers.
- QM/MM Hybrid Methods : Study electronic effects on ring puckering.
- Overlay Analysis : Compare with X-ray/NMR-derived structures to validate accuracy .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Discrepancies may arise from solvent effects, incomplete basis sets in calculations, or dynamic effects. Mitigate by:
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and residual plots. For high-throughput screens, apply Z’-factor analysis to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
